REACTION_SMILES
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[Cl:17][c:18]1[n:19][cH:20][cH:21][cH:22][c:23]1[N+:24](=[O:25])[O-:26].[ClH:27].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][cH:11]2)[cH:13][cH:14][cH:15][cH:16]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][cH:11]2)[cH:13][cH:14][cH:15][cH:16]1)[c:18]1[n:19][cH:20][cH:21][cH:22][c:23]1[N+:24](=[O:25])[O-:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1C(=O)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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O=C(c1cccc(Cl)c1)c1ccccc1Nc1ncccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |